2,4,6-Triisopropylbenzenesulfonamide

Overview

Description

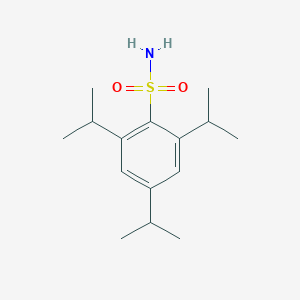

2,4,6-Triisopropylbenzenesulfonamide (CAS: 105536-22-9) is a sterically hindered sulfonamide characterized by three isopropyl groups symmetrically attached to the benzene ring. Its molecular formula is C₁₅H₂₅NO₂S, with a molecular weight of 283.43 g/mol and a melting point of 113–116°C . The bulky isopropyl substituents confer unique structural flexibility, as evidenced by X-ray powder diffraction studies revealing four independent asymmetric rotors that enable free rotation of the isopropyl and sulfonamide groups . This compound is widely utilized in organic synthesis, particularly in stereoselective reactions and as a precursor for antimicrobial agents .

Preparation Methods

Synthetic Methodologies

Direct Amination of 2,4,6-Triisopropylbenzenesulfonyl Chloride

The most widely reported method involves the nucleophilic substitution of 2,4,6-triisopropylbenzenesulfonyl chloride with aqueous ammonia. This single-step procedure achieves high yields under mild conditions .

Procedure :

In an oven-dried round-bottom flask under argon, 2,4,6-triisopropylbenzenesulfonyl chloride (1 equiv.) is dissolved in dichloromethane and cooled to 0°C. Aqueous ammonia (2.0 equiv.) is added dropwise, and the reaction is stirred for 1 hour. The mixture is filtered through Celite to remove precipitated salts, and the filtrate is concentrated under reduced pressure. The crude product is suspended in toluene, filtered, and washed with hexane to yield 2,4,6-triisopropylbenzenesulfonamide as a white solid .

Key Data :

Analytical Validation :

-

NMR (400 MHz, CDCl) : δ 1.25 (d, Hz, 6H), 1.29 (d, Hz, 12H), 2.90 (septet, Hz, 1H), 4.11 (septet, Hz, 2H), 4.80 (br s, 2H, NH), 7.17 (s, 2H) .

-

Crystallography : Monoclinic , Å, Å, Å, , confirming a hydrogen-bonded sheet structure .

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Parameter | Method 1.1 | Method 1.2 |

|---|---|---|

| Starting Material | Sulfonyl chloride | 1,3,5-Triisopropylbenzene |

| Reagents | NH, CHCl | ClSOH, SOCl, NH |

| Reaction Steps | 1 | 3 |

| Yield | 95% | ~70–80% (estimated) |

| Purity Control | Crystallization from toluene/hexane | Column chromatography (PE/EA) |

| Scalability | High (>10 g demonstrated) | Moderate (requires intermediate isolation) |

Method 1.1 is preferred for its simplicity and efficiency, while Method 1.2 offers flexibility for derivatives requiring tailored sulfonation patterns .

Mechanistic Insights

The amination of sulfonyl chlorides proceeds via a two-step mechanism:

-

Nucleophilic Attack : Ammonia deprotonates to form NH, which displaces chloride from the sulfonyl chloride.

-

Proton Transfer : The resultant sulfonamide is stabilized by hydrogen bonding, as evidenced by N–H···O interactions in the crystal lattice .

The steric bulk of the triisopropyl groups slows reaction kinetics but enhances product stability by mitigating side reactions such as hydrolysis .

Industrial and Laboratory Considerations

-

Safety : Chlorosulfonic acid and sulfonyl chlorides are corrosive; reactions require inert atmosphere and cold quenching.

-

Purification : Recrystallization from toluene/hexane (Method 1.1) achieves >99% purity, avoiding column chromatography .

-

Cost : Method 1.1 is cost-effective for small-scale synthesis, whereas Method 1.2 incurs higher reagent expenses.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triisopropylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction reactions can produce sulfonic acids or amines, respectively .

Scientific Research Applications

2,4,6-Triisopropylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as a protecting group for amines.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of 2,4,6-Triisopropylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isopropyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target sites .

Comparison with Similar Compounds

Structural Features

- 2,4,6-Triisopropylbenzenesulfonamide : The isopropyl groups create significant steric hindrance, reducing nucleophilicity at the sulfonamide nitrogen. This contrasts with smaller substituents in analogs like 4-methylbenzenesulfonamide (tosylamide) , which lacks steric bulk and is more reactive in nucleophilic substitutions .

- N-(2-Acetylphenyl)-2,4,6-triisopropylbenzenesulfonamide (1e-1) : The acetyl group introduces additional polarity, enhancing intermolecular hydrogen bonding and raising the melting point to 155–156°C compared to the parent compound’s 113–116°C .

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₅H₂₅NO₂S | 283.43 | 113–116 | Bulky isopropyl groups, asymmetric rotors |

| N-(2-Acetylphenyl)-derivative (1e-1) | C₂₃H₂₉NO₃S | ~399.6 | 155–156 | Acetyl substituent, enhanced crystallinity |

| 4-Methylbenzenesulfonamide (1f-1) | C₂₀H₁₇NO₃S | 367.42 | 170–171 | Benzoyl group, high rigidity |

| 2,4,6-Trimethylbenzenesulfonamide | C₉H₁₃NO₂S | 199.27 | N/A | Smaller substituents, lower steric hindrance |

- The triisopropyl derivative’s boiling point (380.2°C) is higher than less hindered analogs due to stronger van der Waals interactions .

Reactivity and Catalysis

- The triisopropyl groups necessitate aggressive catalysts like TiCl₄ for imine formation, whereas less hindered sulfonamides react under milder conditions .

- In contrast, N-(cyclohexenylmethylene)-2,4,6-triisopropylbenzenesulfonamide (376i) forms stable crystalline products (melting point 117.6–119.0°C ) due to balanced steric and electronic effects .

Research Findings

- Crystallography : The asymmetric rotors in this compound allow dynamic molecular packing, contrasting with rigid frameworks of trimethyl or tosyl derivatives .

- Synthetic Versatility : Derivatives like 376b and 388 (melting point 255.6–257.3°C ) are synthesized via Schiff base reactions, highlighting the compound’s adaptability in forming supramolecular architectures .

- Safety Profile : The compound requires precautions against heat and ignition sources (P210), typical of organic sulfonamides .

Biological Activity

2,4,6-Triisopropylbenzenesulfonamide is an organic compound characterized by its unique triisopropyl substitution on a benzene ring with a sulfonamide functional group. This structural configuration contributes to its chemical stability and potential biological activities. Recent studies indicate that this compound may play a significant role in various chemical and biological applications, particularly in enzyme inhibition and as a reagent in organic synthesis.

- Molecular Formula : C${15}$H${23}$N${1}$O${2}$S

- Structure : The compound features three isopropyl groups at the 2, 4, and 6 positions of the benzene ring, providing significant steric hindrance which may influence its reactivity.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit the enzyme carbonic anhydrase. This enzyme plays a crucial role in regulating pH and fluid balance in various biological systems. The inhibition of carbonic anhydrase can lead to therapeutic implications in conditions such as glaucoma and edema.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of sulfonamide derivatives, including this compound. While specific IC$_{50}$ values for this compound were not detailed in the available literature, related sulfonamide compounds have shown promising anti-cancer properties. For instance, sulfonamide derivatives have been synthesized and tested against various cancer cell lines with notable inhibitory effects.

Comparative Analysis of Similar Compounds

The following table compares this compound with other structurally similar sulfonamides regarding their unique characteristics and biological activities:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Methylbenzenesulfonamide | Contains a methyl group instead of isopropyl groups | More polar and less sterically hindered |

| 4-Isobutylbenzenesulfonamide | Features an isobutyl group at the para position | Different steric effects on reactivity |

| 2,4-Dimethylbenzenesulfonamide | Contains two methyl groups instead of isopropyls | Less bulky than triisopropyl variant |

The enhanced steric hindrance provided by the triisopropyl substitution in this compound may influence its reactivity and potential applications in medicinal chemistry.

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the key physical properties of 2,4,6-triisopropylbenzenesulfonamide, and how are they experimentally determined?

- Answer : Key properties include a melting point of 113–116°C, boiling point of 380.2°C at 760 mmHg, and density of 1.055 g/cm³ . These are determined via differential scanning calorimetry (DSC) for melting point, thermogravimetric analysis (TGA) for thermal stability, and gas chromatography (GC) for purity. Structural confirmation is achieved through nuclear magnetic resonance (¹H/¹³C NMR) and infrared (IR) spectroscopy, which identify functional groups like the sulfonamide moiety .

Q. What are common synthetic protocols for this compound?

- Answer : The compound is often synthesized via sulfonation of 2,4,6-triisopropylbenzene followed by amidation. For example, in multi-step reactions, it is used as a sulfonating agent in the preparation of bicyclo[1.1.0]butane derivatives. A typical protocol involves reacting 2,2-dibromo-1-(chloromethyl)cyclopropane with organolithium reagents (e.g., MeLi, t-BuLi) and quenching with this compound derivatives. Purification is achieved via column chromatography (e.g., SiO₂, hexane/EtOAc gradients) .

Q. What safety precautions are critical when handling this compound?

- Answer : Key precautions include avoiding inhalation/contact (use fume hoods, gloves, goggles), storing away from heat/ignition sources, and adhering to GHS hazard codes (e.g., skin/eye irritation, respiratory sensitization). Emergency measures involve rinsing exposed areas with water and consulting safety data sheets (SDS) for first-aid protocols .

Advanced Research Questions

Q. How is the crystal structure of this compound resolved, and what insights does it provide?

- Answer : The monoclinic crystal structure (space group P2₁/c) was solved using synchrotron X-ray powder diffraction data refined via Rietveld methods. Monte Carlo simulations incorporated four independent rotors to model isopropyl/sulfonamide group flexibility. Key findings include hydrogen-bonded 2D sheets (N–H···O, d = 2.77–2.92 Å) forming R₂²(8) and R₆⁶(20) motifs. Unit cell parameters: a = 16.9600 Å, b = 8.1382 Å, c = 11.7810 Å, β = 104.777° .

Q. How is this compound utilized in multi-step organic syntheses?

- Answer : It serves as a sulfonamide-protecting group in bicyclo[1.1.0]butane derivatives. For example, in the synthesis of N-(bicyclo[1.1.0]but-1-yl(pyridin-2-yl)methyl)-2,4,6-triisopropylbenzenesulfonamide, the compound reacts with organolithium reagents (e.g., t-BuLi) under cryogenic conditions (−78°C). Reaction progress is monitored via TLC, and products are purified via SiO₂ chromatography (hexane/EtOAc). Yields range from 37–54% .

Q. How can researchers address contradictions in spectral data during characterization?

- Answer : Cross-validation using complementary techniques is essential. For instance, discrepancies in NMR signals (e.g., overlapping peaks) are resolved via high-resolution MS (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC) for structural elucidation. IR spectroscopy verifies functional groups (e.g., S=O stretches at ~1150–1316 cm⁻¹) .

Q. What role do hydrogen-bonding interactions play in the solid-state behavior of this compound?

- Answer : The crystal lattice stability is governed by N–H···O hydrogen bonds, forming extended 2D networks. These interactions influence melting point, solubility, and reactivity. Computational modeling (e.g., density functional theory) can predict bond angles/strengths, which correlate with experimental X-ray data .

Q. How does this compound behave under varying reaction conditions (e.g., acidic/basic media)?

- Answer : The sulfonamide group is stable under mild conditions but hydrolyzes in strong acids/bases. Stability tests involve refluxing in HCl/NaOH solutions followed by HPLC monitoring. For air-sensitive reactions, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, Et₂O) are required to prevent decomposition .

Properties

IUPAC Name |

2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2S/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMNQLMPSVOZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352973 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105536-22-9 | |

| Record name | 2,4,6-Triisopropylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.